Toxicological Differentiation: PCOC versus PCMC in Repeated-Dose Rodent Studies
In repeated-dose toxicity studies conducted in rats, intraperitoneal injection of 4-chloro-2-methylphenol (PCOC) produced observable pathological changes in the liver, kidney, intestine, and blood. In contrast, repeated oral administration of 4-chloro-3-methylphenol (PCMC) at comparable doses did not elicit these organ-specific changes [1]. This toxicological differentiation is critical for risk assessment and regulatory compliance in applications where systemic exposure may occur.
| Evidence Dimension | Organ-specific toxicity following repeated administration |
|---|---|
| Target Compound Data | Pathological changes in liver, kidney, intestine, and blood of rats observed after repeated intraperitoneal injection |
| Comparator Or Baseline | 4-chloro-3-methylphenol (PCMC): no comparable organ-specific changes observed following repeated oral administration |
| Quantified Difference | Qualitative presence vs. absence of organ pathology at comparable doses |
| Conditions | Rodent model (rats); repeated intraperitoneal injection for PCOC; repeated oral administration for PCMC |
Why This Matters
This toxicological distinction precludes generic substitution between PCOC and PCMC in applications where systemic exposure is a concern, directly impacting safety assessment, regulatory filing, and procurement decisions.
- [1] BIBRA Working Group. Chlorocresols. RISKLINE/1992090002. US EPA HERO Database, Reference ID: 2818445. 1992. View Source
